5-Bromo-3-methoxypyridin-2-amine
Overview
Description
5-Bromo-3-methoxypyridin-2-amine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the bromo and methoxy groups on the pyridine ring can influence the reactivity of the compound and enable various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-3-methoxypyridin-2-amine often involves halogenation, methoxylation, and amination steps. For instance, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation and bromination steps, and finally amination to introduce the methylamino group . Similarly, the synthesis of 5-bromo-2,2'-bipyridines was performed using Stille coupling and reductive symmetric coupling methods, demonstrating the versatility of brominated pyridines in cross-coupling reactions . These synthetic strategies highlight the importance of controlling reaction conditions to achieve regioselectivity and high yields.
Molecular Structure Analysis
The molecular structure of brominated and methoxylated pyridines is characterized by the presence of electron-withdrawing and electron-donating groups, which can influence the electronic properties of the molecule. Single crystal X-ray diffraction and 2D NMR experiments are often used to unambiguously determine the structure of the synthesized compounds . The presence of the bromo group makes these compounds suitable for further functionalization through various cross-coupling reactions.
Chemical Reactions Analysis
Brominated pyridines, such as 5-Bromo-3-methoxypyridin-2-amine, can undergo a variety of chemical reactions. They are particularly useful in nucleophilic substitution reactions due to the leaving group ability of the bromine atom. For example, the amination of bromo-derivatives of pyridines can lead to the formation of amino-pyridines, which are valuable intermediates in pharmaceutical chemistry . Additionally, the methoxy group can participate in reactions as a directing group, influencing the site-selectivity of further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methoxypyridin-2-amine and related compounds are influenced by their functional groups. The bromo group increases the density and polarizability of the molecule, which can affect its boiling point, solubility, and reactivity. The methoxy group, being an electron-donating group, can stabilize the pyridine ring through resonance, potentially affecting the acidity of the adjacent nitrogen atom. These properties are crucial for the solubility and stability of the compound in various solvents, which is important for its application in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Catalytic Amination
5-Bromo-3-methoxypyridin-2-amine plays a significant role in catalytic amination processes. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly yields aminopyridine products. This process demonstrates high efficiency and chemoselectivity, making it valuable in organic synthesis (Ji, Li, & Bunnelle, 2003).
Synthesis of Bicyclic δ-Lactams
5-Bromo-3-methoxypyridin-2-amine is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are subsequently applied in synthesizing bicyclic δ-lactams. These compounds have potential applications in various fields, including pharmaceuticals (Sośnicki, 2009).
Amination Reactions Involving Pyridyne Intermediates
The compound is involved in amination reactions where pyridyne intermediates are likely formed. This aspect of its reactivity is important for understanding reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).
Chemoselective Functionalization
Research demonstrates the chemoselective functionalization of halopyridines, including 5-Bromo-3-methoxypyridin-2-amine. These studies are crucial for selective synthesis processes in medicinal chemistry and drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Pyrroles
The compound is used in synthesizing a series of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. Such synthetic methods are significant for developing novel compounds with potential applications in various fields (Zanatta et al., 2021).
Large-Scale Production
5-Bromo-3-methoxypyridin-2-amine is also significant in large-scale production processes. For example, its transformation from the corresponding amine via hydrogen peroxide oxidation demonstrates its role in industrial-scale chemical synthesis (Agosti et al., 2017).
Protonation and Hydrogen Bonding Studies
Its derivatives are used in the study of protonation sites and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Böck et al., 2021).
Copper-Catalyzed Amination
The compound plays a role in copper-catalyzed amination of aryl halides, a process important in the synthesis of various organic compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIWMFMHLPVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624122 | |
Record name | 5-Bromo-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxypyridin-2-amine | |
CAS RN |
42409-58-5 | |
Record name | 5-Bromo-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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